![molecular formula C12H18N2O2S B3484313 2-cyclohexyl-5-(ethylthio)-4-hydroxy-3(2H)-pyridazinone](/img/structure/B3484313.png)
2-cyclohexyl-5-(ethylthio)-4-hydroxy-3(2H)-pyridazinone
Übersicht
Beschreibung
2-cyclohexyl-5-(ethylthio)-4-hydroxy-3(2H)-pyridazinone, also known as AG-1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It was first synthesized in the late 1990s and has since been extensively studied for its potential applications in cancer research and therapy.
Wirkmechanismus
2-cyclohexyl-5-(ethylthio)-4-hydroxy-3(2H)-pyridazinone acts as a competitive inhibitor of the ATP-binding site of the EGFR tyrosine kinase, preventing the phosphorylation and activation of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 2-cyclohexyl-5-(ethylthio)-4-hydroxy-3(2H)-pyridazinone has also been shown to have effects on other physiological processes, including wound healing and angiogenesis. It has been shown to inhibit the proliferation and migration of endothelial cells, which play a critical role in the formation of new blood vessels.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-cyclohexyl-5-(ethylthio)-4-hydroxy-3(2H)-pyridazinone is its specificity for the EGFR tyrosine kinase, which allows for targeted inhibition of cancer cells without affecting normal cells. However, its potency and efficacy can vary depending on the type of cancer and the specific EGFR mutation present. Additionally, its use in clinical settings may be limited by issues related to drug delivery and resistance.
Zukünftige Richtungen
There are several potential future directions for research on 2-cyclohexyl-5-(ethylthio)-4-hydroxy-3(2H)-pyridazinone and related compounds. One area of interest is the development of more potent and selective EGFR inhibitors that can overcome issues related to drug resistance. Additionally, there is ongoing research on the use of 2-cyclohexyl-5-(ethylthio)-4-hydroxy-3(2H)-pyridazinone in combination with other targeted therapies, such as immune checkpoint inhibitors, to enhance anti-tumor effects. Finally, there is interest in exploring the potential use of 2-cyclohexyl-5-(ethylthio)-4-hydroxy-3(2H)-pyridazinone in non-cancer applications, such as the treatment of inflammatory diseases.
Wissenschaftliche Forschungsanwendungen
2-cyclohexyl-5-(ethylthio)-4-hydroxy-3(2H)-pyridazinone has been extensively studied for its potential applications in cancer research and therapy, particularly in the treatment of EGFR-dependent tumors. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and has demonstrated synergistic effects when used in combination with other chemotherapeutic agents.
Eigenschaften
IUPAC Name |
2-cyclohexyl-5-ethylsulfanyl-1H-pyridazine-3,4-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-2-17-10-8-13-14(12(16)11(10)15)9-6-4-3-5-7-9/h8-9,13H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGRZJGKIDAHJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CNN(C(=O)C1=O)C2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-5-ethylsulfanyl-1H-pyridazine-3,4-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.